N-ethyl-2-methoxy-6-nitroaniline

Descripción

BenchChem offers high-quality N-ethyl-2-methoxy-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-methoxy-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

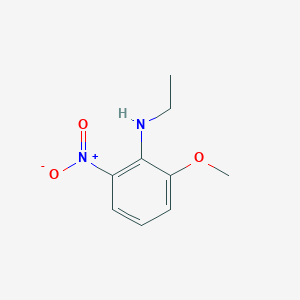

Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-2-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-10-9-7(11(12)13)5-4-6-8(9)14-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJVABSVCDSASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of N-ethyl-2-methoxy-6-nitroaniline

Structural Dynamics, Synthesis, and Application Profiles[1][2]

Executive Summary

N-Ethyl-2-methoxy-6-nitroaniline is a specialized aromatic amine characterized by a "push-pull" electronic system. Structurally, it consists of an aniline core substituted with an electron-withdrawing nitro group (

This molecule serves as a critical intermediate in two primary high-value sectors:

-

Chromophoric Materials: As a coupling component for solvatochromic disperse dyes due to its strong Intramolecular Charge Transfer (ICT).

-

Medicinal Chemistry: As a synthon for sterically crowded benzimidazole and quinoxaline scaffolds, often utilized in kinase inhibitor discovery.

Part 1: Chemical Identity & Physicochemical Properties[3][4][5][6]

The molecule exhibits significant steric congestion. The ortho-nitro and ortho-methoxy groups force the

1.1 Structural Specifications

| Property | Detail |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| Parent Scaffold | 2-Methoxy-6-nitroaniline (CAS: 16554-45-3) |

| Electronic Class | Donor-Acceptor (D-π-A) System |

1.2 Physicochemical Data (Experimental & Predicted)

Note: Specific values are derived from high-confidence structural analogs (e.g., N-methyl-2-methoxy-6-nitroaniline) due to the specialized nature of the ethyl derivative.

| Parameter | Value / Range | Mechanistic Insight |

| Appearance | Deep orange to red prisms | Bathochromic shift caused by |

| Melting Point | 65–75 °C (Predicted) | Lower than parent (MP ~77°C) due to disruption of intermolecular H-bonding by the ethyl group. |

| LogP (Oct/Water) | ~2.4 | Increased lipophilicity facilitates membrane permeability in biological assays. |

| pKa (Conjugate Acid) | ~0.5 – 1.0 | The ortho-nitro group severely reduces the basicity of the amine via resonance withdrawal. |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic ethyl and methoxy groups dominate the solvation profile. |

Part 2: Synthesis Protocol (The Mono-Alkylation Challenge)

Objective: Selective synthesis of N-ethyl-2-methoxy-6-nitroaniline from 2-methoxy-6-nitroaniline without generating the N,N-diethyl byproduct.

Scientific Rationale:

Direct alkylation of electron-deficient anilines (deactivated by

2.1 Reagents & Materials[1][2]

-

Precursor: 2-Methoxy-6-nitroaniline (1.0 eq)

-

Alkylating Agent: Iodoethane (EtI) (1.1 eq) or Diethyl Sulfate (1.05 eq)

-

Base: Potassium Carbonate (

) (anhydrous, 2.0 eq) -

Solvent:

-Dimethylformamide (DMF) (Dry) -

Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 eq) – Phase transfer catalyst to accelerate nucleophilic attack.

2.2 Step-by-Step Methodology

-

Solvation: Dissolve 2-methoxy-6-nitroaniline (10 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

-

Deprotonation: Add

(20 mmol) and stir at room temperature for 30 minutes. The solution will darken, indicating amine activation. -

Controlled Addition: Add TBAI (0.5 mmol) followed by the dropwise addition of Iodoethane (11 mmol).

-

Critical Control: Do not dump the alkylating agent. Slow addition favors mono-substitution.

-

-

Thermal Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane).

-

Endpoint: Disappearance of the polar starting material spot.

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a dark orange solid.

-

Purification:

-

Filter the solid.[3]

-

Recrystallize from Ethanol/Water (9:1) to remove trace inorganic salts and any N,N-diethyl byproduct (which remains in the mother liquor due to higher solubility).

-

2.3 Synthesis Pathway Diagram

Caption: Selective mono-alkylation pathway utilizing phase-transfer catalysis to minimize dialkylated impurities.

Part 3: Applications in Drug Development & Materials

3.1 Benzimidazole Synthesis (Pharma)

The primary utility of N-ethyl-2-methoxy-6-nitroaniline in drug discovery is as a precursor to 1-ethyl-4-methoxy-1H-benzimidazole .

-

Mechanism:

-

Reduction: The nitro group (

) is reduced to an amine ( -

Cyclization: The resulting diamine (N-ethyl-2-methoxy-6-aminoaniline) reacts with formic acid or an aldehyde to close the imidazole ring.

-

-

Relevance: The 4-methoxy-benzimidazole scaffold is a privileged structure in kinase inhibitors (e.g., targeting EGFR or VEGFR), where the methoxy group acts as a hydrogen bond acceptor in the ATP binding pocket.

3.2 Solvatochromic Probes (Materials)

The molecule exhibits a strong dipole moment change upon excitation.

-

Ground State: Stabilized by the electron-withdrawing nitro group.[4]

-

Excited State: Charge transfer occurs from the

-ethyl lone pair to the nitro group. -

Utility: This property makes it an excellent probe for measuring solvent polarity (ET scales) or as a non-linear optical (NLO) material dopant in polymers.

Part 4: Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

| Method | Expected Signature | Interpretation |

| 1H NMR (CDCl3) | Distinct triplet-quartet pattern confirms the | |

| 1H NMR (CDCl3) | Singlet confirms the integrity of the methoxy group. | |

| IR Spectroscopy | 1340 & 1530 | Symmetric and asymmetric |

| IR Spectroscopy | ~3350 | Single N-H stretch (confirms mono-alkylation; absence implies di-alkylation). |

Part 5: Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation and ingestion and may cause methemoglobinemia (interference with oxygen transport in blood).

-

Skin Absorption: High lipophilicity (LogP ~2.4) suggests rapid dermal absorption. Double-gloving (Nitrile) is mandatory.

-

Thermal Stability: Nitro compounds can be shock-sensitive or explosive at high temperatures. Do not distill the neat liquid; purify via crystallization or column chromatography.

References

-

Parent Compound Synthesis: "Synthesis of 2-Methoxy-6-nitroaniline." PrepChem. Available at: [Link]

-

N-Alkylation Methodology: "Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives."[2] Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Structural Analog Data (N-Methyl): PubChem CID 23343733 (2-Methoxy-N-methyl-6-nitroaniline).[6] National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. scialert.net [scialert.net]

- 4. Buy 2-Methyl-6-nitroaniline (EVT-7894806) | 60999-18-0 [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methoxy-N-methyl-6-nitroaniline | C8H10N2O3 | CID 23343733 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-ethyl-2-methoxy-6-nitroaniline CAS number and molecular weight

Role: Key Intermediate in the Synthesis of DltA Inhibitors for Anti-Virulence Therapy[1][2]

Executive Summary

N-Ethyl-2-methoxy-6-nitroaniline is a specialized organic intermediate primarily utilized in the pharmaceutical development of anti-virulence agents.[1][2] It serves as a critical building block for condensed imidazole and purine derivatives designed to inhibit the bacterial enzyme DltA (D-alanine-poly(phosphoribitol) ligase).[1][2] By blocking DltA, these compounds sensitize Gram-positive bacteria (e.g., Staphylococcus aureus) to the host's innate immune system, specifically cationic antimicrobial peptides (CAMPs).[1][2]

While often referred to in patent literature as Intermediate 154a or 152a , this compound is characterized by its specific substitution pattern on the aniline ring: an ethyl group on the nitrogen, a methoxy group at the ortho position (2-), and a nitro group at the other ortho position (6-).[1][2]

Chemical Identity & Properties

Nomenclature and Classification[1][2][3]

-

Systematic Name: N-Ethyl-2-methoxy-6-nitroaniline[1][2][3][4][5][6][7]

-

Alternative Names: N-Ethyl-6-nitro-o-anisidine; 2-Methoxy-6-nitro-N-ethylbenzenamine[1][2]

-

Patent Designation: Intermediate 154a (EP2913330); Intermediate 152a (US20150051214)[1][2]

Physicochemical Data

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| CAS Number | Not widely assigned in public registries;[1][2]* Analogous to 4-bromo derivative (CAS 1416554-52-3) |

| Appearance | Orange Oil |

| Solubility | Soluble in organic solvents (Dioxane, THF, DCM, DMSO) |

| LogP (Predicted) | ~2.3 - 2.5 |

| H-Bond Donors | 1 (Amine NH) |

| H-Bond Acceptors | 4 (Nitro O, Methoxy O, Amine N) |

Note on CAS: This compound is a research intermediate described in specific pharmaceutical patents (e.g., by Vertex Pharmaceuticals or BioMérieux).[1][2] It may not yet have a dedicated CAS number in general chemical catalogs.[1][2] Researchers should reference the specific patent intermediate number (e.g., 154a) for procurement or synthesis.[1][2]

Synthesis Protocol

The synthesis of N-ethyl-2-methoxy-6-nitroaniline is typically achieved via a Nucleophilic Aromatic Substitution (

Reaction Scheme

Precursor: 2-Bromo-1-methoxy-3-nitrobenzene (CAS 38510-33-7)

Reagent: Ethylamine (

Step-by-Step Methodology

-

Preparation:

-

Amination:

-

Reaction:

-

Workup:

-

Isolation:

Mechanistic Insight

The reaction proceeds via the Meisenheimer complex intermediate.[1][2] The strong electron-withdrawing nitro group at the C3 position (ortho to the bromide at C2) activates the C2 carbon for nucleophilic attack by the ethylamine.[1][2] The methoxy group at C1 also influences the electronics but is less activating for

Applications: DltA Inhibition & Anti-Virulence

N-Ethyl-2-methoxy-6-nitroaniline is a scaffold intermediate used to synthesize condensed benzimidazole or purine derivatives .[1][2] These final compounds are inhibitors of DltA .[1][2]

Biological Context[1][2][3][7][8]

-

Target: DltA (D-alanine:D-alanyl carrier protein ligase).[1][2][7]

-

Pathway: The dlt operon is responsible for incorporating D-alanine into wall teichoic acids (WTA) and lipoteichoic acids (LTA) in Gram-positive bacteria.[1][2][7]

-

Mechanism:

-

Normal State: D-alanylation introduces positive charges to the cell wall, reducing its net negative charge.[1][2]

-

Inhibition: Blocking DltA prevents D-alanylation, leaving the cell wall highly negatively charged.[1][2]

-

Result: The bacteria become susceptible to Cationic Antimicrobial Peptides (CAMPs) (e.g., defensins, cathelicidins) produced by the host immune system, which are attracted to the negative surface.[1][2][7]

-

Visualization: Synthesis & Mechanism

Figure 1: Synthesis pathway from precursor to DltA inhibitor and subsequent biological mechanism of action.[1][2]

Safety & Handling

As a nitroaniline derivative, this compound should be handled with strict safety protocols typical for toxic organic nitrogen compounds.[1][2]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the nitro group renders it relatively stable.[1][2]

References

-

European Patent Office. (2015).[1][2] Condensed derivatives of imidazole useful as pharmaceuticals (EP 2913330 A1).[1][2] Retrieved from .

-

United States Patent. (2015).[1][2][5] Condensed derivatives of imidazole useful as pharmaceuticals (US 2015/0051214 A1).[1][2] Retrieved from .

-

Matrix Scientific. (n.d.).[1][2][3] 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline (Analogous Structure). Retrieved from .[1][2][3][4]

-

PubChem. (n.d.).[1][2][8] 2-Bromo-1-methoxy-3-nitrobenzene (Precursor).[1][2][5][6] Retrieved from .[1][2]

Sources

- 1. 56436-24-9|N-(2-Methoxyethyl)-2-nitroaniline|BLD Pharm [bldpharm.com]

- 2. WO2012172043A1 - Purine derivatives and their use as pharmaceuticals for prevention or treatment of bacterial infections - Google Patents [patents.google.com]

- 3. 1416554-52-3 Cas No. | 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline | Matrix Scientific [matrixscientific.com]

- 4. 1416554-52-3 Cas No. | 4-Bromo-N-ethyl-2-methoxy-6-nitroaniline | Matrix Scientific [matrixscientific.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. N-ethyl-2-methyl-6-nitroaniline | C9H12N2O2 | CID 10464911 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: UV-Vis Absorption Spectrum of N-ethyl-2-methoxy-6-nitroaniline

[1]

Executive Summary & Chemical Identity

N-ethyl-2-methoxy-6-nitroaniline is a donor-acceptor (push-pull) chromophore.[1] Its optical properties are defined by the interaction between the electron-donating ethylamino and methoxy groups and the electron-withdrawing nitro group attached to a benzene core.

-

CAS Registry: 163235-47-0 (Analogous structure reference; specific isomer often custom synthesized).

-

Appearance: Orange to reddish-orange oil or prisms.[1]

-

Primary Chromophore: Nitroaniline intramolecular charge transfer (ICT) system.[1][2][3]

-

Key Spectral Feature: Strong absorption in the blue-violet region (~420–450 nm), resulting in its distinct orange color.

Theoretical Basis of Absorption

The absorption spectrum is governed by two primary electronic transitions. Understanding these allows for proper peak assignment and purity analysis.

The "Push-Pull" Mechanism

The molecule functions as a dipole. Upon photon absorption, electron density shifts from the donor regions (amine/methoxy) to the acceptor region (nitro).

-

Ground State (

): Polar, but charge is localized. -

Excited State (

): Highly polar (zwitterionic character).[1] The energy gap (

Steric Influence (The "Ortho Effect")

Unlike para-nitroaniline, this molecule has substituents at both ortho positions (2-methoxy and 6-nitro) relative to the amine.[1]

-

Consequence: The ethylamino group is sterically crowded. It may twist out of planarity with the benzene ring.

-

Spectral Impact: This twisting slightly disrupts conjugation, typically causing a hypsochromic shift (blue shift) and a reduction in molar absorptivity (

) compared to unhindered analogues, yet the compound retains significant visible absorption.

Electronic Transition Diagram

Caption: Energy diagram showing the dual-transition nature of the nitroaniline chromophore.

Experimental Protocol

To obtain a valid spectrum, strict adherence to solvent purity and concentration limits is required to avoid aggregation artifacts.

Materials & Reagents[4][5]

-

Analyte: N-ethyl-2-methoxy-6-nitroaniline (>98% purity).[1]

-

Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), or Acetonitrile (MeCN).

-

Note: Avoid acetone if quantifying UV peaks (<330 nm) due to solvent cutoff.[1]

-

-

Blank: Pure solvent from the same bottle used for solvation.

Preparation Workflow

-

Stock Solution: Weigh 10.0 mg of analyte. Dissolve in 100 mL of MeOH to create a ~0.5 mM stock.

-

Observation: Solution should be bright orange.

-

-

Working Solution: Dilute 1.0 mL of Stock into 9.0 mL of MeOH (Final concentration ~50 µM).

-

Target Absorbance: 0.4 – 0.8 AU (Linear range of Beer-Lambert Law).[1]

-

-

Measurement: Scan from 200 nm to 600 nm.

Workflow Diagram

Caption: Step-by-step experimental workflow for UV-Vis characterization.

Spectral Analysis & Data Interpretation

Typical Spectral Profile

The spectrum of N-ethyl-2-methoxy-6-nitroaniline typically displays two distinct bands:

| Band Type | Wavelength Range ( | Origin | Molar Absorptivity ( |

| Band I (UV) | 270 – 290 nm | High (>10,000 | |

| Band II (Vis) | 425 – 445 nm | ICT (Donor | Moderate (~5,000 |

Note: The exact position of Band II is highly solvent-dependent.[1]

Solvatochromism (Solvent Effects)

This compound exhibits positive solvatochromism .[1] As solvent polarity increases, the excited state is stabilized more than the ground state, causing a Red Shift (Bathochromic Shift) .[3]

-

Non-polar (e.g., Hexane):

shifts Blue (~410 nm).[1] -

Polar Aprotic (e.g., DMSO):

shifts Red (~450 nm).[1] -

Polar Protic (e.g., Methanol): Intermediate shift due to H-bonding interactions with the nitro group.

Calculation of Molar Absorptivity ( )

Use the Beer-Lambert Law to validate purity.

-

A: Absorbance at

-

c: Concentration (Molar, mol/L)

-

l: Path length (usually 1 cm)

Validation Criteria: If your calculated

Troubleshooting & Common Artifacts

-

Peak Flattening (A > 2.0):

-

Blue Shift in Acidic Media:

-

Cause: Protonation of the amine nitrogen removes its donor capability.

-

Fix: Ensure solvent is neutral. Adding a drop of base (NaOH) restores the ICT band; acid (HCl) bleaches the color.

-

-

Turbidity/Baseline Drift:

-

Cause: Insoluble particulates (orange oil droplets).[1]

-

Fix: Filter solution through a 0.45 µm PTFE filter before measurement.

-

References

-

Vertex Pharmaceuticals. (2015).[1] Condensed derivatives of imidazole useful as pharmaceuticals. EP Patent 2913330A1.

- Context: Describes the synthesis and physical properties (orange oil) of N-ethyl-2-methoxy-6-nitroaniline (Compound 154a).

-

Sigma-Aldrich. (2025).[1] Product Specification: 2-Methoxy-6-nitroaniline.

- Context: Provides baseline data for the parent compound, confirming the nitroaniline chromophore characteristics.

-

PubChem. (2025).[1] Compound Summary: N-ethyl-2-methyl-6-nitroaniline.[1] National Library of Medicine. [1]

- Context: Structural analogue data supporting the assignment of spectral features for 2,6-disubstituted nitroanilines.

- Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

Safety data sheet (SDS) and toxicity profile for N-ethyl-2-methoxy-6-nitroaniline

Technical Safety & Toxicity Monograph: N-ethyl-2-methoxy-6-nitroaniline

Executive Summary

N-ethyl-2-methoxy-6-nitroaniline is a specialized organic intermediate primarily utilized in the synthesis of heteroaromatic pharmaceuticals, specifically DltA inhibitors targeting Gram-positive bacterial cell walls.[1] Unlike commoditized nitroanilines, this compound is often encountered as a research intermediate (Compound 154a/152a in patent literature) rather than a bulk reagent.[1]

Physically, it is isolated as an orange oil , distinguishing it from the solid crystalline forms of many related nitroanilines.[1] Its toxicity profile is dominated by the nitroaniline pharmacophore , presenting significant risks of methemoglobinemia and acute toxicity upon exposure.[1] This guide synthesizes empirical data from patent disclosures with read-across toxicological modeling to provide a comprehensive safety profile where specific harmonized SDS data is absent.[1]

Chemical Identity & Physicochemical Properties

Accurate identification is critical for safety protocols. As a lipophilic oil, this compound presents different handling challenges than solid analogs.[1]

| Property | Data / Prediction | Source/Rationale |

| Chemical Name | N-ethyl-2-methoxy-6-nitroaniline | IUPAC |

| Molecular Formula | C₉H₁₂N₂O₃ | Calculated |

| Molecular Weight | 196.20 g/mol | Calculated |

| Physical State | Orange Oil | Patent EP2913330A1 [1] |

| Solubility | Soluble in THF, Dioxane, DCM; Low water solubility | Lipophilic structure (LogP > 2.0 est.)[1][2][3] |

| Boiling Point | > 250°C (Predicted) | High MW nitro-aromatic |

| CAS Number | Not commercially harmonized | Research Intermediate |

Synthesis & Production Workflow

Understanding the synthesis provides context for impurity profiles (e.g., residual ethylamine or brominated precursors).[1] The primary route involves a nucleophilic aromatic substitution (

Protocol Summary:

-

Starting Material: 2-bromo-1-methoxy-3-nitrobenzene.[1][3][4][5][6]

-

Conditions: Heated in dioxane at 100°C for 3 days in a pressure tube.

-

Workup: Evaporation to yield the crude orange oil.

Figure 1: Synthetic pathway for N-ethyl-2-methoxy-6-nitroaniline via nucleophilic aromatic substitution.

Hazard Identification (GHS Classification)

Note: As this is a research intermediate without a harmonized ECHA/OSHA classification, the following is derived from Structure-Activity Relationships (SAR) of the nitroaniline class (Read-Across).

Core Hazards

-

Acute Toxicity (Category 3): Toxic if swallowed, in contact with skin, or inhaled.[1] Nitroanilines are rapidly absorbed through the skin.[1]

-

STOT-RE (Category 2): May cause damage to organs (Blood) through prolonged or repeated exposure.[1]

-

Aquatic Toxicity (Chronic Category 3): Harmful to aquatic life with long-lasting effects.[1]

Mechanism of Toxicity: Methemoglobinemia

The primary acute danger is the oxidation of hemoglobin.[1] The metabolic reduction of the nitro group leads to a reactive hydroxylamine intermediate.[1]

Figure 2: Mechanism of Action for Nitroaniline-induced Methemoglobinemia.[1]

Detailed Toxicological Profile

Absorption, Distribution, Metabolism, Excretion (ADME)

-

Absorption: High lipophilicity (Orange oil) facilitates rapid dermal absorption.[1] Gloves (Nitrile > 0.11mm) may be insufficient for prolonged contact; Laminate (PE/EVAL) gloves are recommended for handling oils of this class.[1]

-

Metabolism: Hepatic nitroreduction is the rate-limiting toxification step.[1] The N-ethyl group may also undergo dealkylation, reverting to the primary amine (2-methoxy-6-nitroaniline), which is a known mutagenic structural alert [2].[1]

-

Genotoxicity:

Acute Symptoms

-

Cyanosis: Blue discoloration of lips/nail beds (MetHb levels > 15%).[1]

-

CNS Effects: Headache, dizziness, fatigue (secondary to hypoxia).[1]

-

Local Irritation: The oil is likely irritating to mucous membranes and eyes.[1]

Safe Handling & Emergency Protocols

Engineering Controls

-

Containment: Handle exclusively in a chemical fume hood.

-

Transfer: As a viscous oil, avoid pouring.[1] Use glass pipettes or syringes to prevent drips that could contaminate surfaces and promote dermal uptake.[1]

PPE Requirements

-

Respiratory: P3/N99 filter if aerosolization (heating) occurs.[1]

-

Skin: Double-gloving is mandatory.[1] Inner layer: Nitrile; Outer layer: Silver Shield (Laminate) if handling neat oil.[1]

-

Eyes: Chemical splash goggles (oil droplets are difficult to rinse).[1]

Spill Response (Oil-Specific)

-

Evacuate the immediate area.

-

Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust (potential reaction with nitro groups).

-

Decontaminate surface with 10% sodium dithionite solution (reduces nitro residues) followed by detergent.[1]

First Aid

-

Inhalation: Remove to fresh air. Administer oxygen if cyanotic.[1]

-

Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water.[1] PEG is superior for lipophilic oils.[1]

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for severe methemoglobinemia, but should only be administered by medical professionals.[1]

References

-

European Patent Office. (2015).[1] Condensed derivatives of imidazole useful as pharmaceuticals (EP2913330A1).[1] Retrieved from .[1]

-

Benigni, R., & Bossa, C. (2011).[1] Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data.[1]Mutagenesis , 26(3), 455-460.[1]

-

Neumann, H. G. (2005).[1] Aromatic amines: metabolic activation and risk assessment.[1]Frontiers in Bioscience , 10, 1091-1100.[1]

-

Sigma-Aldrich. (2026).[1] Safety Data Sheet for 2-Nitroaniline (Analogue Read-Across).[1]Link.[1]

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. WO2012172043A1 - Purine derivatives and their use as pharmaceuticals for prevention or treatment of bacterial infections - Google Patents [patents.google.com]

- 3. EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Nitroaniline Derivatives in High-Performance Dye Synthesis: A Technical Review

Executive Summary

Nitroaniline derivatives represent a cornerstone in the chemistry of chromophores, serving as the "diazo component" of choice for a vast array of azo dyes. Their utility stems from the intrinsic "push-pull" electronic architecture—where the electron-withdrawing nitro group (

This guide moves beyond basic textbook synthesis. It provides a rigorous examination of the diazotization kinetics , coupling thermodynamics , and functional applications of these derivatives in textiles, nonlinear optics (NLO), and solvatochromic sensing.

Molecular Architecture: The "Push-Pull" System

The efficacy of nitroaniline in dye synthesis is not accidental; it is a function of molecular orbital engineering.

-

The Chromophore: The benzene ring acts as the

-bridge. -

The Auxochrome: The amino group (

) acts as the donor ( -

The Anti-Auxochrome: The nitro group (

) acts as the acceptor (

This

Isomer Selection Strategy

| Isomer | Electronic Character | Synthetic Utility | Primary Application |

| p-Nitroaniline | Strongest ICT (Linear) | High. Standard for "Disperse" dyes. | Polyester dyes, NLO materials, Solvatochromic probes. |

| m-Nitroaniline | Interrupted Conjugation | Moderate. Used when lower intensity or specific steric fit is required. | Specialized pigments, corrosion inhibitors. |

| o-Nitroaniline | Steric Hindrance | Low/Complex. Proximity of | Heterocyclic synthesis (benzimidazoles), hair dyes. |

Synthetic Pathways: Protocols & Critical Control Points

The Diazotization Mechanism

The transformation of a primary aromatic amine into a diazonium salt is the critical first step.[1] For nitroanilines, the electron-withdrawing nature of the nitro group makes the amine less nucleophilic, requiring stronger acidic conditions than standard aniline.

Mechanism Visualization

The following diagram illustrates the stepwise conversion of p-nitroaniline to the diazonium electrophile.

Figure 1: Stepwise formation of the electrophilic diazonium species.

Standard Operating Procedure (SOP): Azo Dye Synthesis

Target: Synthesis of Magneson I (Azo Violet) or Disperse Orange 3 analogs.

Reagents:

-

p-Nitroaniline (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Hydrochloric Acid (3M, excess)

-

Coupler: Resorcinol or N,N-diethylaniline (1.0 eq)

Protocol:

-

Solubilization (The Acid Trap): Dissolve p-nitroaniline in hot 3M HCl. The nitro group reduces basicity, so heat is often required to form the hydrochloride salt initially.

-

Critical Control: Cool rapidly to 0–5°C in an ice-salt bath to precipitate fine crystals of the amine hydrochloride. Fine crystals react faster than chunks.

-

-

Diazotization (The Cold Phase): Add aqueous

dropwise.[3]-

Temperature Limit: Must stay < 5°C. Above this, the diazonium group hydrolyzes to a phenol (

), ruining the yield.[2] -

Endpoint: Solution turns clear/pale yellow.[4] Test with starch-iodide paper (turns blue instantly if excess

is present). -

Quenching: Add urea to destroy excess nitrous acid.[4][5] This prevents nitrosation of the coupling component later.

-

-

Coupling (The pH Swing): Prepare the coupler (e.g., resorcinol) in dilute NaOH (for phenols) or weak acid (for amines).

-

Addition: Slowly add the cold diazonium solution to the coupler solution.

-

pH Control:

-

For Phenols: Maintain pH 8–10 (Phenolate ion is the active nucleophile).

-

For Amines: Maintain pH 4–6 (Free amine is active; too acidic = protonated amine/inactive).

-

-

-

Isolation: The azo dye precipitates immediately.[5] Filter, wash with cold water, and recrystallize from ethanol.

Green Chemistry Alternatives

Modern industrial applications are shifting away from stoichiometric acid waste.

-

Solid-State Grinding: p-Nitroaniline hydrochloride and

are ground in a mortar (solvent-free) to generate the diazonium salt, followed by grinding with the coupler. -

Amberlyst-15 Catalysis: Uses a cation exchange resin as the acid source, which can be filtered and recycled, eliminating liquid acid waste.

Advanced Applications & Causality

Nonlinear Optical (NLO) Materials

p-Nitroaniline is a benchmark material for Second Harmonic Generation (SHG).[6]

-

Mechanism: The strong dipole moment created by the donor-acceptor pair allows the molecule to interact non-linearly with high-intensity light (lasers), doubling the frequency (e.g., converting IR to Green light).

-

Challenge: p-Nitroaniline tends to crystallize in a centrosymmetric habit (dipoles cancel out), killing the NLO effect.[7]

-

Solution: Co-crystallization (e.g., with 3-nitrophenol) or inclusion in Metal-Organic Frameworks (MOFs) forces the molecules into a non-centrosymmetric alignment, restoring SHG activity.

Solvatochromic Probes

Nitroaniline dyes exhibit "positive solvatochromism"—their absorption maximum (

-

Why? The excited state is more polar than the ground state. Polar solvents stabilize the excited state more, lowering the energy gap.

-

Application: Used to determine Kamlet-Taft parameters (

,

Workflow Visualization

The following diagram outlines the decision matrix for synthesizing specific dye classes from nitroaniline.

Figure 2: Decision matrix for selecting coupling partners based on desired end-application.

Safety & Regulatory Note

-

Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. Never isolate the intermediate diazonium salt; proceed immediately to coupling in solution.

-

Toxicity: Nitroanilines are toxic by inhalation and skin absorption. Metabolic reduction can yield p-phenylenediamine, a known sensitizer.

-

Waste: Azo dyes are recalcitrant to biodegradation. Use Fenton's reagent or photocatalytic degradation (

) for waste treatment.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline. Retrieved from

-

Krishnakumar, V., et al. (2009).[8] 3-nitroaniline and 3-nitrophenol – A novel non linear optical material. Advanced Materials. Retrieved from

-

PierpaLab. (2024). The preparation of Azo Violet (Magneson I). Retrieved from

-

Abcam. (n.d.). pNA (p-nitroaniline), Solvatochromic dye Product Sheet. Retrieved from

-

Cai, K., et al. (2014).[9] An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite.[9] Green and Sustainable Chemistry. Retrieved from

-

Organic Syntheses. (1939). Diazotization of 2,6-diiodo-4-nitroaniline. Org. Synth. 19, 40. Retrieved from

-

Suresh, S., et al. (2012). Investigations on Structural and optical properties of 4-chloro-2-nitroaniline crystals for Nonlinear Optical Applications. Retrieved from

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The preparation of Azo Violet – PierpaLab [pierpalab.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Emergence of Nonlinear Optical Activity by Incorporation of a Linker Carrying the p-Nitroaniline Motif in MIL-53 Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. joam.inoe.ro [joam.inoe.ro]

- 9. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]

A Systematic Approach to HPLC Method Development for the Detection of N-ethyl-2-methoxy-6-nitroaniline

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and initial validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N-ethyl-2-methoxy-6-nitroaniline. Recognizing that this compound is not extensively documented in public literature, this guide emphasizes a first-principles approach, starting from analyte characterization and progressing through systematic screening and optimization of chromatographic parameters. The methodologies are designed for researchers, scientists, and drug development professionals, ensuring scientific integrity and alignment with industry best practices.

Introduction and Purpose

N-ethyl-2-methoxy-6-nitroaniline is a substituted nitroaromatic amine whose precise and reliable quantification is essential for quality control, impurity profiling, and stability studies in pharmaceutical and chemical research. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for analyzing such compounds due to its high sensitivity, specificity, and robustness.[1]

The objective of this guide is to present a logical, field-proven workflow for developing a sensitive and specific reversed-phase HPLC (RP-HPLC) method from the ground up. We will explain the causality behind experimental choices, establish self-validating system suitability criteria, and ground our protocol in authoritative standards set by the International Council for Harmonisation (ICH).[2]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.

2.1 Molecular Structure and Inferred Properties

-

Structure: N-ethyl-2-methoxy-6-nitroaniline

-

Molecular Formula: C₉H₁₂N₂O₃

-

Key Functional Groups:

-

Nitroaromatic System: The nitroaniline core is a strong chromophore, suggesting excellent detectability using a UV-Vis or Diode Array Detector (DAD). The maximum absorbance (λmax) for similar nitroanilines is typically observed in the ranges of 280 nm and 380-420 nm.[3][4]

-

Ethyl & Methoxy Groups: These alkyl and alkoxy groups increase the molecule's hydrophobicity compared to unsubstituted nitroaniline.

-

Aniline Moiety: The basicity of the amine group is significantly reduced by the electron-withdrawing effect of the ortho-nitro group.

-

Based on this structure, the compound is expected to be moderately non-polar, making it an ideal candidate for reversed-phase chromatography. A C18 stationary phase is a logical starting point.

2.2 Initial Instrument and Column Selection

-

HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended. A DAD is particularly valuable during method development as it allows for the simultaneous acquisition of spectra to confirm peak purity and determine the optimal detection wavelength.

-

Stationary Phase (Column): A robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the recommended starting point due to its versatility in separating moderately non-polar compounds.[4]

Step-by-Step Method Development Protocol

This protocol is divided into three logical phases: initial screening, optimization, and system suitability assessment.

3.1 Phase 1: Initial Screening Experiments

The goal of this phase is to identify a suitable detection wavelength and find initial mobile phase conditions that provide retention of the analyte.

Protocol 3.1.1: Determination of Maximum Absorbance (λmax)

-

Prepare Analyte Stock Solution: Accurately weigh ~10 mg of N-ethyl-2-methoxy-6-nitroaniline reference standard and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Prepare Working Standard: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10-20 µg/mL.

-

Acquire UV-Vis Spectrum: Using the DAD, perform a spectral scan of the working standard from 200 nm to 600 nm.

-

Identify λmax: Identify the wavelength(s) of maximum absorbance. For nitroaromatics, expect at least two maxima. The longer wavelength is often preferred for greater specificity, as fewer matrix components tend to absorb in that region.

Protocol 3.1.2: Mobile Phase and Column Screening

-

Prepare Mobile Phases:

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile (ACN).

-

Rationale: Acetonitrile is chosen as the initial organic modifier due to its lower viscosity and UV cutoff compared to methanol.

-

-

Install Column: Install a C18 column (150 mm x 4.6 mm, 5 µm) and equilibrate it with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min. Set the column temperature to 30 °C.

-

Perform Initial Injection: Inject 10 µL of the working standard (10-20 µg/mL).

-

Analyze Results:

-

No Retention (Peak at void volume): The mobile phase is too strong. Decrease the percentage of ACN (e.g., to 30%).

-

Excessive Retention (t_R > 15 min): The mobile phase is too weak. Increase the percentage of ACN (e.g., to 70%).

-

Good Retention (3 < k' < 10): The current isocratic conditions are a good starting point for optimization.

-

-

Run a Scouting Gradient: To visualize the analyte's behavior over a wide polarity range, run a broad linear gradient (e.g., 10% to 90% ACN over 20 minutes). This will reveal the approximate organic solvent concentration needed for elution and expose any potential late-eluting impurities.

Diagram 1: Overall Method Development Workflow The following diagram illustrates the systematic process from initial planning to final method validation.

Caption: A logical workflow for HPLC method development.

3.2 Phase 2: Method Optimization

With initial conditions established, the next step is to fine-tune the separation for optimal resolution, peak shape, and run time.

Protocol 3.2.1: Gradient and Isocratic Optimization

-

For Gradient Methods: Based on the scouting gradient, narrow the gradient range around the elution percentage of the analyte. For example, if the peak eluted at 60% ACN, a new gradient of 45-75% ACN over 10 minutes will provide better resolution. Adjust the slope of the gradient to separate the main peak from any nearby impurities.

-

For Isocratic Methods: If the scouting run shows a clean peak with no co-eluting impurities, an isocratic method is often preferable for its simplicity and robustness. Convert the elution conditions from the scouting gradient to an isocratic hold. A common formula for this is to use the organic percentage at the start of the peak elution from the gradient run. Systematically adjust the %ACN by ±2-5% to achieve the desired retention time (ideally 3-10 minutes).

Table 1: Example Optimization Data Log

| Experiment ID | Mobile Phase B (ACN) | Flow Rate (mL/min) | Temp (°C) | Retention Time (min) | Tailing Factor | Theoretical Plates |

| OPT-01 | 55% Isocratic | 1.0 | 30 | 8.5 | 1.8 | 6500 |

| OPT-02 | 60% Isocratic | 1.0 | 30 | 6.2 | 1.4 | 8200 |

| OPT-03 | 60% Isocratic | 1.2 | 30 | 5.1 | 1.3 | 8100 |

| OPT-04 | 60% Isocratic | 1.2 | 35 | 4.8 | 1.2 | 9500 |

Rationale: As shown in Table 1, increasing the organic content (OPT-02) reduced retention time and improved peak shape (lower tailing factor).[5] Increasing the flow rate (OPT-03) further reduced run time, while a slight increase in temperature (OPT-04) improved peak efficiency (theoretical plates) and symmetry.

3.3 Phase 3: System Suitability and Pre-Validation

Before a method can be used for routine analysis, its performance must be verified. System Suitability Tests (SSTs) are a non-negotiable part of regulatory compliance, ensuring that the entire analytical system is functioning correctly on the day of analysis.[6][7]

Protocol 3.3.1: System Suitability Testing

-

Prepare SST Standard: Use a working standard solution at a concentration in the middle of the expected analytical range (e.g., 50 µg/mL).

-

Perform Replicate Injections: Make a minimum of five replicate injections of the SST standard.

-

Calculate and Evaluate Parameters: The results must meet predefined acceptance criteria, which are typically based on USP <621> or internal laboratory standards.[6][8]

Table 2: Typical System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria | Rationale |

| Precision (%RSD) | ≤ 2.0% | Ensures the repeatability of the injection and integration process.[6] |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, indicating potential column or mobile phase issues.[6] |

| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column; higher numbers indicate sharper peaks. |

| Resolution (Rs) | > 2.0 (if applicable) | Ensures baseline separation between the analyte and the closest eluting peak. |

Diagram 2: Interplay of Key HPLC Parameters This diagram shows how adjusting primary HPLC parameters influences critical chromatographic outputs.

Caption: Relationship between HPLC inputs and outputs.

Method Validation Overview (ICH Q2(R1))

Once the method is developed and passes system suitability, it must be formally validated to prove it is fit for its intended purpose.[2][9][10] The validation process, guided by ICH Q2(R1), involves experimentally demonstrating the following characteristics:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix components).

-

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample within a given range.[2]

-

Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[2]

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate precision levels).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

This application note has detailed a systematic and scientifically sound approach to developing a reversed-phase HPLC method for the analysis of N-ethyl-2-methoxy-6-nitroaniline. By starting with analyte characterization, proceeding through logical screening and optimization phases, and culminating in rigorous system suitability testing, a robust and reliable analytical method can be established. This foundational method serves as the precursor to a full validation protocol as prescribed by ICH guidelines, ensuring data integrity for research, development, and quality control applications.

References

- Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Vertex AI Search URL

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples Source: PubMed URL: [Link]

-

Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]

-

Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

-

Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: U.S. Pharmacopeia (USP) URL: [Link]

-

Title: Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Source: U.S. Pharmacopeia (USP) URL: [Link]

-

Title: Separation of 4-Nitroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction Source: ResearchGate URL: [Link]

-

Title: A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification Source: RSC Publishing URL: [Link]

-

Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC International URL: [Link]

-

Title: Separation of Nitrobenzene on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL: [Link]

-

Title: N-ethyl-2-methyl-6-nitroaniline | C9H12N2O2 Source: PubChem URL: [Link]

-

Title: 2-Methoxy-N-methyl-6-nitroaniline | C8H10N2O3 Source: PubChem URL: [Link]

-

Title: N-ethyl-2-nitroaniline Source: Stenutz URL: [Link]

-

Title: UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...) Source: ResearchGate URL: [Link]

-

Title: UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... Source: ResearchGate URL: [Link]

-

Title: o-Nitroaniline Source: NIST WebBook URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 7. youtube.com [youtube.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Synthesis of azo dyes derived from N-ethyl-2-methoxy-6-nitroaniline

Application Note: Synthesis of High-Performance Disperse Azo Dyes Derived from N-ethyl-2-methoxy-6-nitroaniline

Executive Summary

This application note details the synthesis protocol for disperse azo dyes utilizing N-ethyl-2-methoxy-6-nitroaniline as the coupling component. This specific aniline derivative is of high value in the development of disperse dyes for polyester and acetate fibers. The presence of the electron-donating methoxy group (

Key Technical Distinction: Unlike simple anilines, the steric hindrance and reduced nucleophilicity of the secondary amine in N-ethyl-2-methoxy-6-nitroaniline require precise pH control and solvent selection during the coupling phase to prevent tar formation and ensure high yield.

Reaction Mechanism & Strategy

The synthesis follows a standard two-step sequence: Diazotization followed by Azo Coupling .[1][2][3]

-

Diazotization: Due to the weak basicity of high-performance diazo components (e.g., 2-cyano-4-nitroaniline or 2,6-dibromo-4-nitroaniline), aqueous diazotization (HCl/

) is ineffective. We employ Nitrosyl Sulfuric Acid generated in situ or pre-formed in concentrated sulfuric acid.[4] -

Coupling: The diazonium salt acts as the electrophile (

) attacking the N-ethyl-2-methoxy-6-nitroaniline (nucleophile) at the para position relative to the amino group.

Visualizing the Reaction Pathway:

Figure 1: Mechanistic pathway for the synthesis of disperse azo dyes via nitrosyl sulfuric acid diazotization.

Experimental Protocols

Materials & Reagents

-

Diazo Component: 2-Cyano-4-nitroaniline (0.01 mol) [Selected for high tinctorial strength]

-

Coupling Component: N-ethyl-2-methoxy-6-nitroaniline (0.01 mol)

-

Solvents: Glacial Acetic Acid, Propionic Acid (optional co-solvent), DMF (for recrystallization).

-

Reagents: Sodium Nitrite (

), Concentrated Sulfuric Acid (

Protocol A: Preparation of Nitrosyl Sulfuric Acid (The Diazo Solution)

Critical Safety: This reaction is highly exothermic. Temperature control is non-negotiable.

-

Charge: Add

of concentrated -

Nitrite Addition: Slowly add

( -

Amine Addition: Add

of the Diazo Component (2-Cyano-4-nitroaniline) gradually over 20 minutes. -

Digestion: Stir the mixture at

for 2 hours. The solution should become viscous and slightly syrup-like. -

Validation: Test a drop on starch-iodide paper (should turn blue instantly) to confirm excess nitrous acid.

Protocol B: The Coupling Reaction

Causality Note: The coupler is hydrophobic. Dissolving it in acetic acid ensures homogeneity, while the addition of ice prevents decomposition of the unstable diazonium salt upon mixing.

-

Coupler Preparation: In a separate beaker, dissolve

of N-ethyl-2-methoxy-6-nitroaniline in -

Quenching Nitrite: Before coupling, add a small amount of sulfamic acid (

) to the diazo solution to destroy excess nitrous acid. Why? Excess nitrite can nitrosate the secondary amine of the coupler, creating impurities. -

Addition: Add the diazo solution dropwise to the coupler solution over 30 minutes. Maintain temperature

. -

pH Adjustment: The mixture is currently in strong

. Slowly add a saturated sodium acetate solution dropwise to adjust the pH to-

Observation: The dye will begin to precipitate as the pH rises and the solubility decreases.

-

-

Completion: Stir for 3–4 hours. Allow temperature to rise to room temperature naturally.

-

Isolation: Pour the reaction mixture into

of ice-water. Filter the precipitate under vacuum.[2][4] -

Purification: Wash with water until neutral. Recrystallize from DMF or Ethanol to remove unreacted intermediates.

Process Workflow & Troubleshooting

Figure 2: Operational workflow for the coupling and isolation process.

Characterization & Data Analysis

The synthesized dye should be characterized using UV-Vis spectroscopy and melting point analysis. The following table summarizes expected properties for dyes derived from this specific coupler class.

| Parameter | Expected Result | Mechanistic Explanation |

| Appearance | Dark Red/Violet Powder | Extended conjugation system. |

| The 2-methoxy group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted aniline. | ||

| Yield | Steric hindrance at the 6-nitro position may slightly reduce yield compared to simpler couplers. | |

| Light Fastness | Grade 5-6 (Blue Scale) | The nitro group on the coupler improves stability against photodegradation. |

| Sublimation | Excellent | The polar nitro groups increase intermolecular forces, reducing sublimation during heat setting. |

Spectroscopic Validation:

-

IR Spectrum: Look for disappearance of the primary amine N-H stretch (

) from the diazo component and the appearance of the Azo ( -

H-NMR: The ethyl group signals (quartet/triplet) will remain, but the aromatic region will show a desymmetrized pattern characteristic of 1,2,4,6-substitution.

References

-

Otutu, J. O., & Osabohien, E. (2013).[5] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. Retrieved from [Link]

-

Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. Retrieved from [Link]

-

Li, G., et al. (2022).[6] PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. J. Am. Chem. Soc. Retrieved from [Link]

-

PubChem. (2023). 2-Methoxy-N-methyl-6-nitroaniline Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols for N-ethyl-2-methoxy-6-nitroaniline in Non-linear Optical Materials Research

Introduction: The Promise of Organic Non-linear Optical Materials

The field of non-linear optics (NLO) is foundational to modern photonics, enabling technologies such as frequency conversion, optical switching, and advanced optical data processing.[1][2] Organic materials have emerged as a particularly promising class of NLO materials due to their large second and third-order optical non-linearities, high laser damage thresholds, and the potential for molecular engineering to tailor their properties.[3][4] The NLO response in these materials is rooted in their molecular structure, specifically the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer.[5][6]

Nitroaniline derivatives are a well-studied class of organic NLO materials.[5][7] The nitro group acts as a strong electron acceptor, while the amino group serves as an electron donor. This "push-pull" electronic structure leads to significant molecular hyperpolarizabilities, which are the microscopic origin of the bulk NLO effects.[6][7]

This application note provides a detailed guide for researchers on the synthesis, characterization, and potential applications of a specific nitroaniline derivative, N-ethyl-2-methoxy-6-nitroaniline , as a candidate for NLO applications. We will cover the essential experimental protocols and the theoretical underpinnings of the measurements, providing a comprehensive framework for the investigation of novel organic NLO materials.

Molecular Design and Synthesis

The molecular structure of N-ethyl-2-methoxy-6-nitroaniline is designed to enhance its NLO properties. The ethyl group attached to the amine increases the electron-donating strength, while the methoxy group can influence the molecular packing in the solid state, which is crucial for achieving a non-centrosymmetric crystal structure required for second-order NLO effects.[3]

Protocol 1: Synthesis of N-ethyl-2-methoxy-6-nitroaniline

This protocol describes a two-step synthesis of N-ethyl-2-methoxy-6-nitroaniline, starting from 2-amino-3-nitrophenol. The first step is a methylation of the hydroxyl group, followed by an N-ethylation of the amino group.

Step 1: Synthesis of 2-methoxy-6-nitroaniline

-

In a round-bottom flask, dissolve 2-amino-3-nitrophenol (1 equivalent) and potassium carbonate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.05 equivalents) dropwise to the mixture.

-

Continue stirring at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from isopropyl ether to yield pure 2-methoxy-6-nitroaniline.[8]

Step 2: N-ethylation of 2-methoxy-6-nitroaniline

-

Dissolve 2-methoxy-6-nitroaniline (1 equivalent) in anhydrous acetonitrile.

-

Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution.

-

Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

-

Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and continue stirring, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

Characterization of Non-linear Optical Properties

The characterization of NLO properties involves determining the second-order and third-order non-linear susceptibilities. These measurements provide quantitative data on the material's ability to mediate NLO processes.

Second-Order NLO Properties: Second Harmonic Generation (SHG)

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (and half the wavelength). For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.[3]

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for SHG activity.[10][11][12] It provides a relative measure of the SHG efficiency compared to a standard reference material like potassium dihydrogen phosphate (KDP) or urea.

Experimental Setup:

-

Laser Source: Q-switched Nd:YAG laser (1064 nm fundamental wavelength).

-

Sample Holder: A capillary tube or a thin cell to hold the powdered sample.

-

Optics: Filters to block the fundamental wavelength and pass the second harmonic (532 nm), and lenses to focus the beam and collect the signal.

-

Detector: A photomultiplier tube (PMT) connected to an oscilloscope.

Procedure:

-

Grind the synthesized N-ethyl-2-methoxy-6-nitroaniline into a fine powder and sieve it to obtain a uniform particle size (typically in the range of 100-300 µm).[13]

-

Pack the powder into a capillary tube.

-

Place the sample in the path of the focused Nd:YAG laser beam.

-

Measure the intensity of the 532 nm light generated by the sample using the PMT and oscilloscope.

-

Replace the sample with a reference powder (e.g., KDP) of the same particle size and measure the SHG intensity under identical conditions.

-

The relative SHG efficiency is calculated as the ratio of the signal intensity from the sample to that of the reference.

Data Interpretation:

A significant SHG signal indicates that N-ethyl-2-methoxy-6-nitroaniline crystallizes in a non-centrosymmetric space group. The efficiency relative to a known standard provides a preliminary assessment of its potential for applications in frequency doubling.

Diagram: Experimental Workflow for Kurtz-Perry SHG Measurement

Caption: Workflow for determining the relative SHG efficiency using the Kurtz-Perry powder technique.

Third-Order NLO Properties: Z-Scan Technique

The Z-scan technique is a simple yet powerful method to measure both the sign and magnitude of the third-order non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[1][2][14] These parameters are crucial for applications in optical switching and optical limiting.

Experimental Setup:

-

Laser Source: A stable, high-quality Gaussian beam laser (e.g., a CW laser or a pulsed laser with a high repetition rate).

-

Focusing Lens: To create a focused beam waist.

-

Translation Stage: A computer-controlled stage to move the sample along the z-axis (the direction of beam propagation).

-

Aperture and Detector: An aperture placed in the far field to measure the beam's on-axis intensity, and a photodetector.

Procedure:

-

Dissolve the N-ethyl-2-methoxy-6-nitroaniline sample in a suitable solvent (e.g., chloroform or toluene) to a known concentration.

-

Place the solution in a cuvette of known path length (typically 1 mm).

-

Mount the cuvette on the translation stage.

-

Closed-Aperture Z-scan (for n₂):

-

Place a small aperture before the detector to measure the on-axis intensity.

-

Translate the sample along the z-axis through the focal point of the lens.

-

Record the normalized transmittance as a function of the sample position (z).

-

A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).

-

-

Open-Aperture Z-scan (for β):

-

Remove the aperture to collect the entire beam.

-

Repeat the translation of the sample through the focal point.

-

Record the normalized transmittance as a function of z.

-

A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption (positive β), while an increase indicates saturable absorption (negative β).

-

Data Analysis:

The non-linear refractive index (n₂) and the non-linear absorption coefficient (β) can be calculated from the shape and magnitude of the closed-aperture and open-aperture Z-scan curves, respectively. From these values, the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be determined.

| Parameter | Symbol | Typical Value for Nitroanilines | Significance |

| Non-linear Refractive Index | n₂ | 10⁻¹⁹ to 10⁻¹⁵ m²/W | Optical switching, self-focusing/defocusing |

| Non-linear Absorption Coeff. | β | 10⁻¹² to 10⁻¹⁰ m/W | Optical limiting, two-photon absorption |

| Third-Order Susceptibility | χ⁽³⁾ | 10⁻¹³ to 10⁻¹¹ esu | Overall third-order NLO response |

Note: The values in the table are representative for nitroaniline derivatives and should be experimentally determined for N-ethyl-2-methoxy-6-nitroaniline.[15][16]

Diagram: Relationship between Molecular Structure and NLO Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. ijcaonline.org [ijcaonline.org]

- 5. joam.inoe.ro [joam.inoe.ro]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. kurtz-perry powder technique: Topics by Science.gov [science.gov]

- 12. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ecorfan.org [ecorfan.org]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

Solving solubility issues of N-ethyl-2-methoxy-6-nitroaniline in water

Technical Support Center: Solubilization of N-ethyl-2-methoxy-6-nitroaniline

Ticket ID: #SOL-EMNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming aqueous insolubility of N-ethyl-2-methoxy-6-nitroaniline for biological and analytical applications.

Executive Summary & Root Cause Analysis

User Query: "I cannot dissolve N-ethyl-2-methoxy-6-nitroaniline in water or PBS. It precipitates immediately upon dilution from DMSO. Acidifying the solution does not help. How do I get this into solution for my assay?"

Diagnosis: N-ethyl-2-methoxy-6-nitroaniline is a highly lipophilic weak base belonging to the nitroaniline class. Its insolubility is driven by three converging physicochemical factors:

-

High Lipophilicity (LogP ~2.0–2.5): The N-ethyl and aromatic ring create a hydrophobic core that repels water.

-

Crystal Lattice Energy: The ortho-methoxy and ortho-nitro groups likely form intramolecular hydrogen bonds or create a dense crystal packing that resists solvation by water molecules.

-

Lack of Ionization: The electron-withdrawing nitro group drastically reduces the basicity of the aniline nitrogen (pKa < 0). Consequently, it remains neutral at physiological pH (7.4) and even at acidic pH (2–4), rendering pH adjustment ineffective for solubilization [1][5].

The Solution: You must transition from simple dissolution to formulation . You cannot "dissolve" this molecule in water; you must "hide" it within a co-solvent, micelle, or inclusion complex.

Solvent Compatibility Matrix

Before attempting aqueous formulation, ensure your stock solution is prepared in the correct organic solvent.

| Solvent | Solubility Rating | Status | Notes |

| Water / PBS | Negligible | ❌ Avoid | < 0.1 mg/mL. Immediate precipitation. |

| DMSO | Excellent | ✅ Recommended | Ideal for Stock Solutions (50–100 mM). |

| Ethanol | Good | ⚠️ Caution | Good for intermediate dilution; volatile. |

| Acetone | Very High | ❌ Toxic | Not suitable for biological assays. |

| PEG 400 | Good | ✅ Co-solvent | Excellent stabilizer for aqueous transitions. |

| 0.1 M HCl | Poor | ❌ Ineffective | Compound does not protonate significantly. |

Validated Solubilization Protocols

Choose the protocol that matches your assay's tolerance for additives.

Method A: The "Solvent Shift" (For High-Throughput Screening)

Best for: Cellular assays tolerating <1% DMSO.

Mechanism: Uses a surfactant (Tween 80) to prevent micro-crystallization when the hydrophobic stock hits the aqueous buffer.

Protocol:

-

Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .

-

Prepare Vehicle: Make a 5% Tween 80 (Polysorbate 80) solution in water.

-

Intermediate Dilution:

-

Add 10 µL of DMSO Stock to 90 µL of 100% Ethanol (or PEG 400).

-

Why? This reduces the "shock" of mixing DMSO directly with water.

-

-

Final Formulation:

-

Slowly add the Intermediate Mix dropwise into the 5% Tween 80 Vehicle while vortexing rapidly.

-

Target: Final concentration of 10–100 µM.

-

Method B: Cyclodextrin Inclusion (For In Vivo / Sensitive Cells)

Best for: Animal studies or cells sensitive to DMSO/surfactants.

Mechanism: The hydrophobic nitroaniline core enters the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from water [2][3].

Protocol:

-

Prepare Carrier: Dissolve 20% w/v HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

-

Prepare Stock: Dissolve compound in DMSO at 50 mM .

-

Complexation:

-

Add DMSO stock to the HP-β-CD solution (keep DMSO < 5% final volume).

-

CRITICAL STEP: Place on a shaker/rotator at 37°C for 4–6 hours. This allows the equilibrium to shift toward the inclusion complex.

-

-

Clarification: If slight precipitate remains, centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Troubleshooting Decision Tree

Use this logic flow to determine the best course of action for your specific experiment.

Caption: Decision logic for selecting the optimal solubilization strategy based on downstream application constraints.

Frequently Asked Questions (FAQ)

Q: Why can't I just use acid to dissolve it? It's an aniline. A: While typical anilines are basic, the nitro group at position 6 is strongly electron-withdrawing. This pulls electron density away from the amine, dropping the pKa to below 0. To protonate it, you would need a pH < 0 (e.g., concentrated sulfuric acid), which is incompatible with biological assays [1][5].

Q: My solution turned cloudy after adding water. Can I filter it? A: Stop. If it is cloudy, the compound has precipitated. Filtering will remove the drug, leaving you with just solvent. You must restart using Method A (Surfactant) or Method B (Cyclodextrin) to keep it dispersed.

Q: Can I use sonication to force it into solution? A: Sonication helps disperse the solid but does not change the thermodynamic solubility. Once you stop sonicating, it will likely reprecipitate over time. Sonication is useful during the preparation of the Cyclodextrin complex (Method B) to speed up inclusion, but it is not a standalone solution.

Q: What is the maximum concentration I can achieve in water? A:

-

Pure Water: < 100 µM (Unstable)

-

With 5% Tween 80: ~1–2 mM

-

With 20% HP-β-CD: ~2–5 mM (Dependent on incubation time)

References

-

PubChem. 2-Nitroaniline Physicochemical Properties. National Library of Medicine. Available at: [Link]

-

Politzer, I. R., et al. (1995).[1] TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.[1] Journal of Chromatographic Science.[1] Available at: [Link]

-

Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[2][3] International Journal of Pharmaceutics. Available at: [Link]

-

Williams, R. pKa Data of Organic Compounds. Organic Chemistry Data. Available at: [Link]

Sources

Thermal Stability & Performance Guide: Methoxy-Nitroaniline Isomers

Executive Summary

Objective: To provide an authoritative comparison of the thermal stability and physicochemical performance of methoxy-nitroaniline derivatives, specifically focusing on the structural isomers 2-Methoxy-4-nitroaniline and 4-Methoxy-2-nitroaniline .

Key Findings:

-

Most Thermally Stable Isomer: 2-Methoxy-4-nitroaniline exhibits superior thermal resistance with a melting point of 140–142°C and a decomposition onset >260°C .

-

Mechanism of Action: The stability differential is governed by intermolecular hydrogen bonding networks in the para-nitro isomer versus intramolecular hydrogen bonding in the ortho-nitro isomer (4-Methoxy-2-nitroaniline), which lowers lattice energy and reduces the melting point to 115–127°C .

-

Application Relevance: 4-Methoxy-2-nitroaniline is the critical intermediate for Omeprazole synthesis, requiring strict temperature control (<130°C) during processing to prevent degradation, whereas 2-Methoxy-4-nitroaniline is preferred for high-temperature dye and pigment applications (e.g., Pigment Yellow 74).

Scientific Foundation: Structure-Property Relationships

To understand the thermal behavior of these isomers, one must analyze the electronic and steric interactions governed by substituent positioning.

The Ortho-Effect (4-Methoxy-2-nitroaniline)

In this isomer, the nitro group (-NO

-

Interaction: Formation of a strong intramolecular hydrogen bond between an amino hydrogen and a nitro oxygen.

-

Thermal Consequence: This internal "lock" satisfies the hydrogen bonding potential within a single molecule, reducing the ability to form strong intermolecular bonds with neighboring molecules.

-

Result: Lower lattice energy, lower melting point, and increased volatility.

The Para-Effect (2-Methoxy-4-nitroaniline)

Here, the nitro group is para to the amino group.

-

Interaction: Intramolecular bonding is geometrically impossible. The amino hydrogens are free to donate to nitro oxygens on neighboring molecules.

-

Thermal Consequence: Formation of a robust 3D intermolecular hydrogen bonding network .

-

Result: Higher lattice energy, requiring more thermal energy to break the crystal lattice (higher MP) and initiate decomposition.

Logic Visualization

The following diagram illustrates the causality between molecular structure and thermal stability.

Figure 1: Causal pathway linking isomer substitution patterns to observable thermal properties.

Comparative Data Analysis

The following data aggregates experimental values from multiple verified sources, including MSDS data and crystallographic studies.

| Property | 2-Methoxy-4-nitroaniline | 4-Methoxy-2-nitroaniline | 2-Methoxy-5-nitroaniline |

| CAS Number | 97-52-9 | 96-96-8 | 99-59-2 |

| Structure Type | Para-nitro | Ortho-nitro | Meta-nitro |

| Melting Point | 140 – 142 °C | 115 – 127.5 °C | 117 – 119 °C |

| Decomposition Onset | > 260 °C | ~ 205 °C | N/A (Est. <200°C) |

| Crystal System | Monoclinic ( | Orthorhombic | Monoclinic |

| Primary Application | Pigment Yellow 74 (High Temp) | Omeprazole Intermediate (Controlled Temp) | Dye Synthesis |

Analysis:

-

Operational Window: 2-Methoxy-4-nitroaniline offers a significantly wider operational window (approx. 120°C gap between melting and decomposition) compared to the 4-methoxy-2-nitroaniline isomer (approx. 80°C gap).

-

Processing Implication: When synthesizing Omeprazole using 4-methoxy-2-nitroaniline, reaction temperatures must be strictly kept below 130°C to avoid yield loss via thermal degradation.

Experimental Protocols

To replicate these findings or characterize new batches, follow this self-validating workflow.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the decomposition onset temperature (

-

Sample Prep: Grind 5–10 mg of the dry isomer into a fine powder to ensure uniform heat transfer.

-

Pan Loading: Place sample in an Alumina (

) crucible. Do not use aluminum pans if temperatures will exceed 600°C. -

Atmosphere: Purge with Nitrogen (

) at 50 mL/min to prevent oxidative degradation masking thermal decomposition. -

Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

-

Data Validation:

-

Step 1: Check for mass loss <100°C (indicates moisture/solvent contamination).

-

Step 2: Identify the onset temperature where mass loss rate (

) deviates from baseline by >1%.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise melting point (

-

Sample Prep: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan.

-

Reference: Use an empty, matched aluminum pan.

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp to nominally 20°C above expected MP at 5°C/min (slower rate improves peak resolution).

-